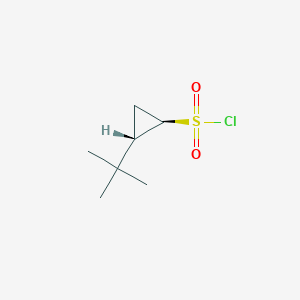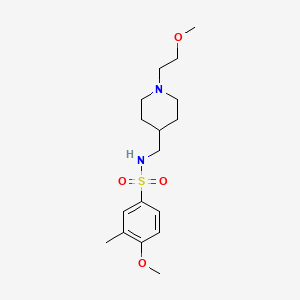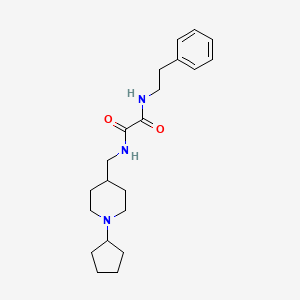
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide modulates the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. Specifically, it enhances the activity of these receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in synaptic transmission. This results in increased synaptic plasticity and improved memory and learning.
Biochemical and Physiological Effects
In addition to its cognitive effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in attention and arousal. It has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide in lab experiments is its specificity for AMPA receptors. This allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
Direcciones Futuras
There are several future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide. One area of interest is its potential as a treatment for neurological disorders, particularly those involving cognitive impairment. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in the context of aging. Finally, there is interest in developing more potent and selective ampakines, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide involves several steps, including the reaction of 4-cyclopentylpiperidine with 4-bromobenzyl bromide to form N-(4-bromobenzyl)-4-cyclopentylpiperidine. This intermediate is then reacted with ethyl oxalate to form N-(4-bromobenzyl)-N-(4-cyclopentylpiperidin-1-ylmethyl)oxalamide. Finally, this compound is treated with sodium methoxide to yield this compound.
Aplicaciones Científicas De Investigación
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, as well as in humans. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(22-13-10-17-6-2-1-3-7-17)21(26)23-16-18-11-14-24(15-12-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVWAWULUVNSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


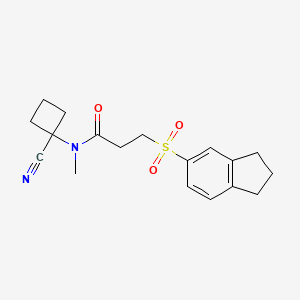
![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2448708.png)
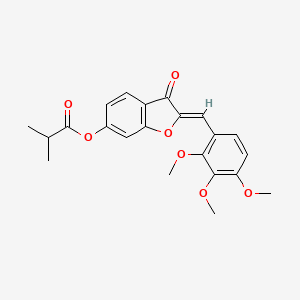
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2448710.png)

![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)
![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
